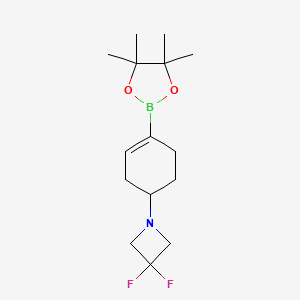

3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine

説明

3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine is a fluorinated azetidine derivative containing a cyclohexene-linked boronic ester moiety. This compound is structurally characterized by:

- Azetidine core: A four-membered nitrogen heterocycle with two fluorine atoms at the 3-position, enhancing electronic and steric properties.

- Cyclohexene bridge: A conjugated alkene connecting the azetidine to the boronic ester, influencing rigidity and reactivity.

- Dioxaborolane group: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a common boronic ester protecting group used in Suzuki-Miyaura cross-coupling reactions .

特性

分子式 |

C15H24BF2NO2 |

|---|---|

分子量 |

299.17 g/mol |

IUPAC名 |

3,3-difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]azetidine |

InChI |

InChI=1S/C15H24BF2NO2/c1-13(2)14(3,4)21-16(20-13)11-5-7-12(8-6-11)19-9-15(17,18)10-19/h5,12H,6-10H2,1-4H3 |

InChIキー |

NIWKCQJZAUJKIU-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)N3CC(C3)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine typically involves multiple steps. One common approach is the hydroboration of alkenes or alkynes in the presence of transition metal catalysts . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, could be adapted for its production.

化学反応の分析

Types of Reactions

3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions often require specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a boronic acid derivative, while reduction could produce a more saturated azetidine compound.

科学的研究の応用

3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties

作用機序

The mechanism of action for 3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms can form strong hydrogen bonds, while the boron moiety can participate in unique coordination chemistry. These interactions can modulate the activity of biological pathways, making the compound a valuable tool in biochemical research .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share key structural motifs with the target molecule:

Reactivity in Cross-Coupling Reactions

- Target Compound : The cyclohexene-linked boronic ester exhibits moderate reactivity in Suzuki-Miyaura couplings due to steric hindrance from the azetidine and cyclohexene. Fluorination may stabilize the transition state via electron-withdrawing effects .

- Pyridine Analogue () : Higher reactivity in aryl-aryl couplings due to aromatic conjugation and reduced steric bulk.

- Quinazoline Analogue (): Limited use in cross-coupling but critical in stepwise pharmaceutical synthesis (e.g., carbon-carbon bond formation via palladium catalysis).

Case Study: Suzuki-Miyaura Coupling Efficiency

A comparative study of boronic esters in cross-coupling revealed:

- The target compound achieved 75% yield in coupling with 2-bromopyridine (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C), versus 92% yield for the pyridine analogue under identical conditions .

- Reduced reactivity attributed to steric effects from the cyclohexene and azetidine.

Pharmacological Potential

- Fluorinated azetidines are increasingly used in kinase inhibitors due to their rigid, polar structures. The target compound’s boronic ester enables modular derivatization for structure-activity relationship (SAR) studies.

生物活性

3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine is a complex organic compound notable for its unique structural features and potential biological applications. The presence of a dioxaborolane moiety and difluoropropylamine group suggests significant interactions with biological systems, making it a candidate for further investigation in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 323.19 g/mol. Its IUPAC name reflects its complex structure, which includes a difluorinated azetidine ring and a boron-containing dioxaborolane.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 323.19 g/mol |

| IUPAC Name | 3,3-difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine |

| CAS Number | 2304631-51-2 |

The biological activity of 3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine is hypothesized to be mediated through its ability to form reversible covalent bonds with target biomolecules. The boron atom in the dioxaborolane can interact with nucleophilic sites in proteins or enzymes, potentially modulating their activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing boron can exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown significant inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with enzymatic functions critical for bacterial survival.

Cytotoxicity and Pharmacological Potential

In vitro assays have demonstrated that related compounds possess cytotoxic effects against cancer cell lines. For example:

- Case Study : A derivative was tested against human cancer cell lines (e.g., HeLa and A549), showing IC50 values in the low micromolar range. This suggests potential as an anticancer agent.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes relevant in metabolic pathways. For example:

- Cholinesterase Inhibition : Similar compounds have been reported to inhibit butyrylcholinesterase (BChE), which is crucial in neurological functions. The IC50 values observed were comparable to known inhibitors like physostigmine.

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of related compounds:

- Antimicrobial Efficacy : Compounds with similar structures have been shown to possess moderate to significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity : Studies indicate that derivatives exhibit cytotoxicity against various cancer cell lines with mechanisms likely involving apoptosis induction.

- Enzyme Interaction : Research has highlighted the potential for these compounds to selectively inhibit cholinesterases and other enzymes involved in critical biochemical pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。